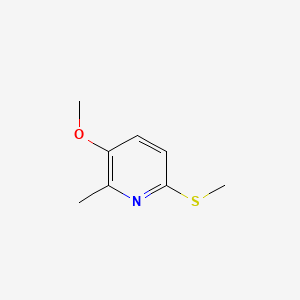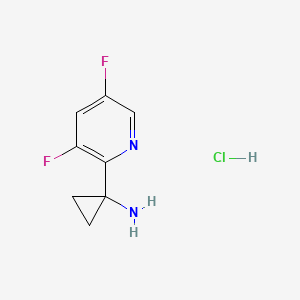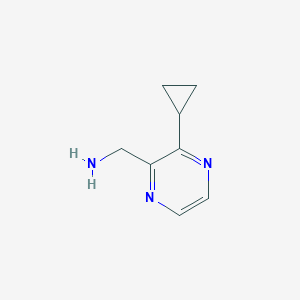
(3-Cyclopropylpyrazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrazine, featuring a cyclopropyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylpyrazin-2-yl)methanamine typically involves the reduction of 3-cyclopropylpyrazine-2-carbonitrile. One common method includes the use of Raney Nickel as a catalyst in the presence of acetic acid and hydrogen. The reaction is carried out at room temperature, followed by the addition of hydrogen chloride in diethyl ether to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney Nickel catalyst in acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can yield different amine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.
Scientific Research Applications
(3-Cyclopropylpyrazin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: A similar compound with a chlorine atom instead of a cyclopropyl group.
(3-Methylpyrazin-2-yl)methanamine: Features a methyl group instead of a cyclopropyl group.
(3-Ethylpyrazin-2-yl)methanamine: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
(3-Cyclopropylpyrazin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3-cyclopropylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-5-7-8(6-1-2-6)11-4-3-10-7/h3-4,6H,1-2,5,9H2 |
InChI Key |
WJSPGHNCYVFCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


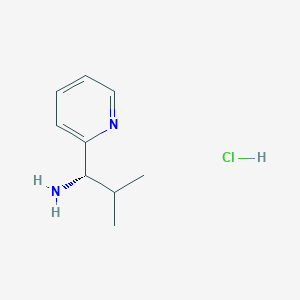
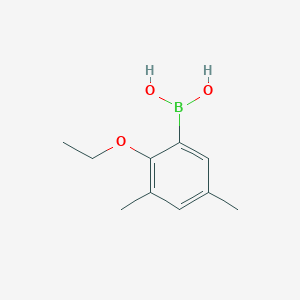


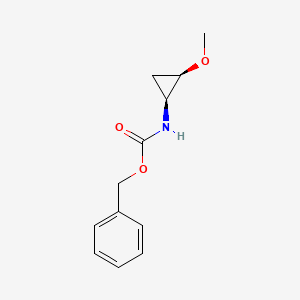
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)

![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)

